molecular formula C10H12N2O3 B2665623 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester CAS No. 923137-65-9

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester

Cat. No.: B2665623
CAS No.: 923137-65-9
M. Wt: 208.217
InChI Key: XQRRARYISAIEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a carbamoylmethyl-amino group attached to the benzene ring and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid with carbamoylmethyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid methyl ester: Similar structure but lacks the carbamoylmethyl group.

    4-(Carbamoylmethyl-amino)-benzoic acid: Similar structure but lacks the ester group.

    4-(Carbamoylmethyl-amino)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

4-(Carbamoylmethyl-amino)-benzoic acid methyl ester is unique due to the presence of both the carbamoylmethyl-amino group and the methyl ester group.

Properties

IUPAC Name

methyl 4-[(2-amino-2-oxoethyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-6-9(11)13/h2-5,12H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRRARYISAIEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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